Z-Lly-fmk is classified as a peptide inhibitor and is derived from modifications of natural peptide sequences. It is synthesized through chemical methods that utilize standard peptide synthesis techniques. The compound has been extensively studied for its role in inhibiting calpain-mediated processes, which are implicated in various cellular functions including apoptosis, necrosis, and cellular signaling pathways.
The synthesis of Z-Lly-fmk involves several key steps:
The synthesis process allows for the generation of high-purity Z-Lly-fmk suitable for biological assays and experimental use .
Z-Lly-fmk has a molecular formula of C₁₃H₁₈N₄O₂ and a molecular weight of approximately 266.31 g/mol. Its structure can be represented as follows:
The structural integrity and conformation are critical for its interaction with calpain, influencing both potency and selectivity against different calpain isoforms.
Z-Lly-fmk acts primarily through the formation of a covalent bond with the active site cysteine residue of calpain. This reaction effectively inhibits calpain activity by preventing substrate access to the enzyme's catalytic site. The kinetics of this reaction indicate that Z-Lly-fmk has a second-order rate constant (k₂) of approximately 28,900 M⁻¹s⁻¹, demonstrating its high reactivity towards calpain II .
In biochemical assays, Z-Lly-fmk has been used as a positive control to validate other calpain inhibitors by comparing their efficacy in inhibiting calpain-mediated proteolysis .
The mechanism by which Z-Lly-fmk exerts its effects involves several steps:
This mechanism has been substantiated by various studies demonstrating the protective effects of Z-Lly-fmk against calpain-mediated cell death .
The properties of Z-Lly-fmk make it suitable for various laboratory applications involving enzyme inhibition studies .
Z-Lly-fmk has several important applications in scientific research:
Z-LLY-FMK (benzyloxycarbonyl-Leu-Leu-Tyr-fluoromethylketone), also termed Calpain Inhibitor IV, is a peptidyl fluoromethylketone that functions as a potent, cell-permeable, and irreversible inhibitor of calpain proteases. Its mechanism centers on the electrophilic FMK (fluoromethylketone) warhead, which forms a thioether bond with the active-site cysteine residue of calpains (k₂ = 28,900 M⁻¹s⁻¹ for calpain II). This covalent modification permanently inactivates the protease, distinguishing it from reversible inhibitors [1] [9].
The inhibitor’s tripeptide backbone (Leu-Leu-Tyr) mimics natural calpain substrates, enabling selective recognition. The benzyloxycarbonyl (Z) group enhances membrane permeability, facilitating intracellular delivery. Upon cellular internalization, Z-LLY-FMK undergoes nucleophilic attack by calpain’s catalytic cysteine (Cys115 in calpain II), resulting in alkylation and irreversible complex formation. This binding halts calpain-mediated proteolysis of cytoskeletal proteins (e.g., spectrin, talin) and signaling molecules (e.g., caspase-12, focal adhesion kinase) [4] .
Structural Determinants of Binding Efficiency:
Table 1: Kinetic Parameters of Z-LLY-FMK
Target Protease | k₂ (M⁻¹s⁻¹) | Inhibition Mode | Primary Recognition Motif |
---|---|---|---|
Calpain II | 28,900 | Irreversible | Z-Leu-Leu-Tyr |
Cathepsin L | 680,000 | Irreversible | Z-Leu-Leu-Tyr |
Functional studies confirm Z-LLY-FMK’s efficacy in blocking calpain-dependent processes. For example:
Calpain I (μ-calpain) and calpain II (m-calpain) are ubiquitously expressed isoforms requiring micromolar and millimolar Ca²⁺ concentrations for activation, respectively. Z-LLY-FMK exhibits 5–10-fold greater inhibitory efficiency toward calpain II compared to calpain I. This selectivity arises from structural differences in their catalytic domains: calpain II’s domain III has enhanced flexibility, accommodating the Tyr side chain of Z-LLY-FMK more effectively [5] [9] [10].
Table 2: Isoform Selectivity of Z-LLY-FMK
Parameter | Calpain I (μ-calpain) | Calpain II (m-calpain) |
---|---|---|
Ca²⁺ Requirement | 3–50 μM | 0.4–0.8 mM |
Inhibition by Z-LLY-FMK | Moderate (IC₅₀ ~1.5 μM) | Potent (IC₅₀ ~0.2 μM) |
Key Structural Difference | Rigid domain III loop | Flexible domain III loop |
Functional implications of this selectivity include:
Molecular dynamics simulations reveal that calpain II’s domain III undergoes conformational changes upon Ca²⁺ binding, exposing the catalytic cleft to Z-LLY-FMK. Calpain I lacks this plasticity, limiting inhibitor access [10].
Despite its design for calpain, Z-LLY-FMK exhibits potent cross-reactivity with cathepsin L (k₂ = 680,000 M⁻¹s⁻¹), a lysosomal cysteine protease. This inhibition arises from structural similarities in their substrate-binding pockets: both enzymes recognize the Leu-Leu-Tyr sequence, and cathepsin L’s S2 pocket accommodates the Tyr residue even more efficiently than calpain II [7] [9].
Kinetic and Functional Implications:
Table 3: Selectivity Challenges of Z-LLY-FMK
Protease | k₂ (M⁻¹s⁻¹) | Cellular Process Impacted | Consequence of Inhibition |
---|---|---|---|
Calpain II | 28,900 | Caspase-12 activation, FAK cleavage | Blocks apoptosis, cell detachment |
Cathepsin L | 680,000 | Autolysosome maturation, antigen processing | Impairs autophagy, parasite virulence |
Structural Basis for Cross-Reactivity:
In inflammation models, this cross-reactivity proves beneficial. Z-LLY-FMK inhibits calpain-mediated cleavage of epithelial junction proteins (occludin, E-cadherin) and cathepsin L-dependent leukocyte transmigration, reducing lung inflammation [6]. Nevertheless, researchers must employ isoform-specific siRNA or activity-based probes to dissect calpain-specific functions when using this inhibitor.
Table 4: Key Structural and Functional Features of Z-LLY-FMK
Property | Specification |
---|---|
Chemical Name | Benzyloxycarbonyl-Leu-Leu-Tyr-fluoromethylketone |
Molecular Formula | C₃₀H₄₀FN₃O₆ |
Molecular Weight | 557.65 g/mol |
Primary Targets | Calpain II, Cathepsin L |
Irreversible Binding | Covalent thioether bond with catalytic cysteine |
Key Research Applications | Apoptosis inhibition, cell motility studies, autophagy modulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7